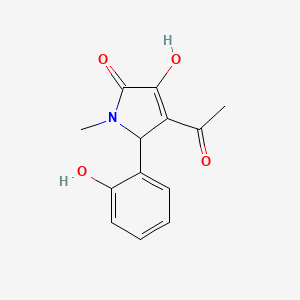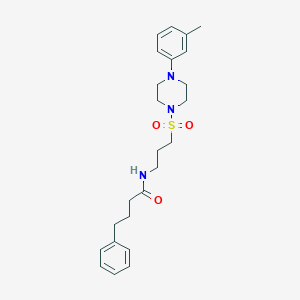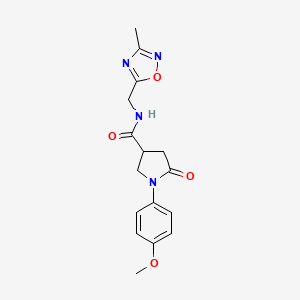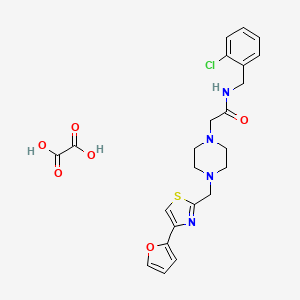
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as AHPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AHPP belongs to the family of pyrrolone derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one may exert its therapeutic effects by inhibiting various enzymes and pathways involved in cancer cell proliferation, fungal growth, and oxidative stress. 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and modulate the activity of various neurotransmitters in the brain. 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to exhibit antifungal properties and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its properties and potential therapeutic applications are well documented. However, the limitations of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one and its potential toxicity. Additionally, studies are needed to investigate the potential use of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one as a drug delivery system for other therapeutic agents. Finally, studies are needed to investigate the potential use of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one in combination with other therapeutic agents to enhance its therapeutic effects.
Conclusion:
In conclusion, 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has shown promising results in various scientific research studies. It exhibits anticancer, antifungal, antioxidant, and anti-inflammatory properties and has potential therapeutic applications in the treatment of neurodegenerative diseases. 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, but further studies are needed to fully understand its mechanism of action and potential toxicity. There are several future directions for the study of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one, including the development of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent and drug delivery system.
Méthodes De Synthèse
The synthesis of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that starts with the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to yield 4-acetyl-3-hydroxy-2-phenyl-2H-pyrrole-5-carboxylate. This intermediate is then reacted with methylamine in the presence of an acid catalyst to yield 4-acetyl-3-hydroxy-5-(methylamino)-2-phenyl-2H-pyrrole. Finally, the reaction of this intermediate with 2-hydroxybenzaldehyde in the presence of a base yields 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, antioxidant, and anti-inflammatory properties. 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-acetyl-4-hydroxy-2-(2-hydroxyphenyl)-1-methyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(15)10-11(14(2)13(18)12(10)17)8-5-3-4-6-9(8)16/h3-6,11,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBQYAOUSDYCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2848546.png)
![1-[(4As,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-2-chloropropan-1-one](/img/structure/B2848548.png)






![Allyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848561.png)

![1-Benzyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-2-one](/img/structure/B2848565.png)

![N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848567.png)
